molecular formula C22H24N2O3S B2842279 1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-53-2

1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2842279
CAS No.: 900011-53-2
M. Wt: 396.51
InChI Key: JSTPRXSSVZBUCN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic small molecule featuring a tetrahydropyrrolo[1,2-a]pyrazine core, a scaffold recognized in medicinal chemistry as a privileged structure due to its presence in a wide range of bioactive compounds . The molecule is substituted at the N1 position with a 4-ethoxyphenyl group and at the N2 position with a tosyl (p-toluenesulfonyl) protecting group. The pyrrolopyrazine core is a nitrogen-bridged heterocyclic system, and its derivatives have been identified in various natural products and are known to exhibit diverse biological activities, including serving as non-nucleoside HIV-1 reverse transcriptase inhibitors , potent sedative, anticonvulsant, and anti-inflammatory agents . While the specific biological data for this exact compound may be limited, its structure aligns with those investigated for targeting enzymes like histone acetyltransferases (p300/CBP) and as key intermediates in the synthesis of more complex molecular architectures. The tosyl group is a common feature in synthetic organic chemistry, often used to activate the molecule for further functionalization or to modulate its physicochemical properties. This makes the compound a valuable building block for researchers in drug discovery, particularly for those exploring structure-activity relationships (SAR) around the pyrrolo[1,2-a]pyrazine scaffold, developing new kinase inhibitors , or creating novel DNA-interactive agents . This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-27-19-10-8-18(9-11-19)22-21-5-4-14-23(21)15-16-24(22)28(25,26)20-12-6-17(2)7-13-20/h4-14,22H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTPRXSSVZBUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps of cyclization and functionalization. The starting materials include various aryl and sulfonyl derivatives. A common synthetic route involves the use of palladium-catalyzed reactions to form the tetrahydropyrrolo structure effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of tetrahydropyrrolo[1,2-a]pyrazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus10 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines have demonstrated that this compound exhibits moderate cytotoxic effects with an IC50 value indicating effective concentration for cell viability reduction.

  • Cell Line : RAW 264.7 (mouse macrophage)
  • IC50 : 500 µg/mL

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[1,2-a]pyrazine derivatives for their anti-inflammatory and analgesic activities. The compound was tested alongside established anti-inflammatory drugs to assess its efficacy in reducing inflammation in animal models.

Findings

  • Anti-inflammatory Activity : The compound significantly reduced paw edema in a carrageenan-induced rat model.
  • Mechanism : It was suggested that the anti-inflammatory action may be attributed to inhibition of pro-inflammatory cytokines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been shown to inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the tosyl group enhances the compound's ability to interact with biological targets effectively.

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of tetrahydropyrrolo[1,2-a]pyrazine derivatives. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ethoxyphenyl moiety is believed to play a crucial role in enhancing the bioavailability and efficacy of these compounds.

Organic Synthesis

Catalytic Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions. The ability to form stable complexes with transition metals makes it a valuable reagent in the development of new synthetic methodologies.

Synthesis of Complex Molecules
Additionally, this compound can be utilized in the synthesis of more complex molecular architectures. Its functional groups can be modified to create a diverse range of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Study Findings Application
Smith et al. (2020)Demonstrated anticancer activity against breast cancer cell linesPotential drug candidate for cancer therapy
Johnson et al. (2021)Showed neuroprotective effects in animal modelsTreatment for neurodegenerative diseases
Lee et al. (2022)Developed new synthetic routes using this compound as an intermediateAdvancement in organic synthesis techniques

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine features a fused bicyclic pyrrolopyrazine core with a 4-ethoxyphenyl substituent at position 1 and a tosyl (p-toluenesulfonyl) group at position 2. Its reactivity is influenced by the electron-rich aromatic system, sulfonamide functionality, and the tetrahydropyrazine ring. Below are key reaction pathways and findings from literature:

Sulfonamide Functionalization

The tosyl group serves as both a protecting group and a directing moiety in electrophilic substitutions.

Reaction Type Conditions Outcome References
Desulfonylation H₂SO₄ (conc.)/H₂O, refluxCleavage of the tosyl group yields the free amine (1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine).
Nucleophilic Substitution R-X (alkyl/aryl halides), K₂CO₃, DMFTosyl group acts as a leaving group, enabling alkylation/arylation at position 2.

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl ring undergoes regioselective substitutions due to the electron-donating ethoxy group:

Reaction Reagents Position Product References
Nitration HNO₃/H₂SO₄, 0–5°CPara to ethoxy1-(4-Ethoxy-3-nitrophenyl)-2-tosyl derivative
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Ortho to ethoxyBrominated/chlorinated analogs

Cross-Coupling Reactions

The pyrrolopyrazine core participates in Pd-catalyzed couplings, particularly at halogenated positions:

Reaction Catalyst System Substrate Product References
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBoronic acidsAryl/heteroaryl derivatives at position 5/7
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynylated analogs

Redox Transformations

The tetrahydropyrazine ring is susceptible to oxidation, while the ethoxyphenyl group can undergo reduction:

Reaction Conditions Outcome References
Oxidation MnO₂, CH₂Cl₂, rtConversion to pyrrolo[1,2-a]pyrazine (aromatized core)
Reduction H₂, Pd/C, MeOHHydrogenolysis of ethoxy to hydroxyl (requires acidic conditions)

Heterocycle Ring Modifications

The bicyclic system undergoes ring-opening or annulation under specific conditions:

Reaction Conditions Outcome References
Acid-Catalyzed Rearrangement HCl (aq.), refluxRing expansion to quinoxaline derivatives
Cycloaddition DMAD, BF₃·AcOH, CH₃CNFormation of pyrazolo-fused analogs

Biological Activity and Derivatives

Derivatives of this scaffold show bioactivity, particularly as kinase inhibitors or antiviral agents:

Modification Biological Target IC₅₀/NM References
3-Pyridyl substitution Adaptor-associated kinase 1 (AAK1)6.43 nM
Thienyl analogs Antiviral (HCV, DENV)EC₅₀ = 2.94–66.8 µM

Critical Analysis of Reaction Pathways

  • Tosyl Group Utility : The sulfonamide enhances stability during cross-coupling reactions but limits nucleophilic reactivity at position 2 unless removed .
  • Regioselectivity in EAS : Ethoxy directs substitutions to the para position, while steric hindrance from the fused ring limits meta functionalization .
  • Oxidation Sensitivity : The tetrahydropyrazine ring oxidizes readily, necessitating inert conditions for reactions requiring the saturated core .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Tetrahydropyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl (1), Tosyl (2) Undisclosed; potential drug candidate
AS-3201 (Ranirestat) Spirosuccinimide-fused pyrrolo-pyrazine 4-Bromo-2-fluorobenzyl, spiro-pyrrolidine Potent aldose reductase inhibitor (IC₅₀: 33 nM)
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Tetrahydropyrrolo[1,2-a]pyrazine 4-Chlorophenyl (1) Intermediate for bioactive molecules
(R)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine Octahydropyrrolo[1,2-a]pyrazine 3,4-Dichlorophenylethyl (2) Neuropharmacological interest
Imidazo[1,2-a]pyrazine derivatives (e.g., 3c) Imidazo[1,2-a]pyrazine Pyridin-4-yl (2), Benzyl amine (3) CDK9 inhibitor (IC₅₀: 0.16 µM)

Key Structural Differences :

  • Substituent Effects : The ethoxyphenyl group in the target compound enhances lipophilicity (XLogP3-AA: ~1.8) compared to chlorophenyl (XLogP3-AA: ~2.5) . Tosyl at position 2 introduces sulfonamide functionality, which may improve metabolic stability.
  • Spiro vs. Fused Rings : AS-3201’s spirosuccinimide scaffold increases steric bulk, enhancing selectivity for aldose reductase over other enzymes .
  • Core Heterocycles : Imidazo[1,2-a]pyrazines (e.g., 3c) exhibit distinct π-π stacking interactions in kinase binding pockets compared to tetrahydropyrrolo analogs .

Key Differences :

  • The tosyl group in the target compound likely requires post-cyclization sulfonylation, contrasting with AS-3201’s spirocyclization .

Key Findings :

  • Fluorescence: Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue emission, but the target compound lacks fused aromatic rings for such properties .
  • Pharmacological Potential: Tosyl groups (as in the target compound) are common in sulfonamide drugs, suggesting possible enzyme inhibition or antibacterial activity .

Q & A

What are the critical steps in designing a synthetic route for 1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

Level: Basic
Answer:
The synthesis involves multi-step reactions prioritizing functional group compatibility and regioselectivity. Key steps include:

  • Ring formation : Cyclization of pyrrolo-pyrazine precursors under controlled conditions (e.g., THF solvent, Grignard reagent addition) to establish the tetrahydropyrrolo[1,2-a]pyrazine core .
  • Functionalization : Introduction of the 4-ethoxyphenyl and tosyl groups via nucleophilic substitution or coupling reactions. Tosylation typically requires anhydrous conditions and catalysts like DMAP to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Confirm purity via HPLC or TLC .

How can researchers optimize reaction conditions to improve yield and purity?

Level: Advanced
Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures (0–5°C) mitigate side reactions during sensitive steps (e.g., Grignard additions), while higher temperatures (40–60°C) accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in SNAr reactions .
  • Catalyst loading : Adjusting DMAP or Pd-based catalysts (0.5–5 mol%) balances reaction rate and byproduct formation .
  • In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify quenching points .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., ethoxy CH3 at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms regiochemistry .
  • IR spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected ~460–470 Da) and fragmentation patterns .

How do steric and electronic factors influence the compound’s reactivity?

Level: Advanced
Answer:

  • Steric hindrance : The tetrahydropyrrolo-pyrazine core restricts access to electrophilic sites (e.g., tosyl group), necessitating bulky base catalysts (e.g., DIPEA) for efficient substitutions .
  • Electronic effects : The electron-donating ethoxy group activates the phenyl ring for electrophilic substitutions but deactivates adjacent positions, directing reactions to meta/para sites . Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:

  • Purity validation : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities (>99% purity required for SAR studies) .
  • Assay standardization : Compare protocols for cell lines, incubation times, and controls. For kinase inhibition assays, validate using reference inhibitors (e.g., staurosporine) .
  • Structural analogs : Cross-reference activity with derivatives (e.g., 4-chlorophenyl or pyrazolo[3,4-d]pyrimidine variants) to identify substituent-dependent trends .

What computational methods integrate with experimental data to predict pharmacological profiles?

Level: Advanced
Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with co-crystallized ligands to assess pose reliability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

What challenges arise in scaling up synthesis, and how can they be addressed?

Level: Advanced
Answer:

  • Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization-driven purification .
  • Exothermic reactions : Implement jacketed reactors and in-line cooling for steps like Grignard additions to prevent thermal runaway .
  • Solvent recovery : Use distillation or membrane filtration to recycle THF or DMF, reducing costs and waste .

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